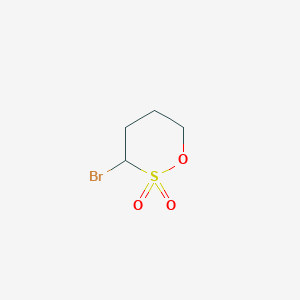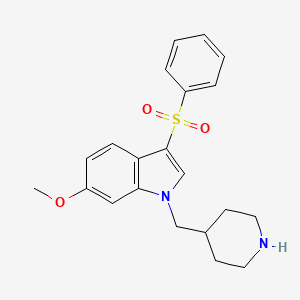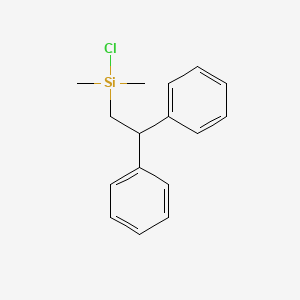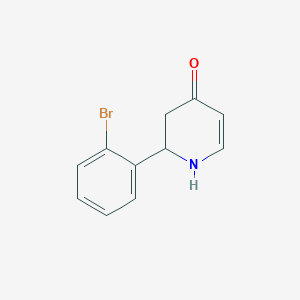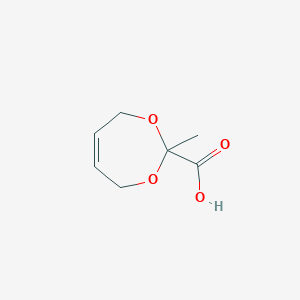
2-Methyl-4,7-dihydro-2H-1,3-dioxepine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4,7-dihydro-2H-1,3-dioxepine-2-carboxylic acid is an organic compound with a unique structure that includes a dioxepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,7-dihydro-2H-1,3-dioxepine-2-carboxylic acid typically involves the reaction of cis-2-butene-1,4-diol with acetaldehyde under acidic conditions to form the dioxepine ring . The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques would be essential in an industrial setting to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4,7-dihydro-2H-1,3-dioxepine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the dioxepine ring into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of a strong base or acid to activate the compound for nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated dioxepine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-4,7-dihydro-2H-1,3-dioxepine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4,7-dihydro-2H-1,3-dioxepine-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4,7-dihydro-1,3-dioxepine: A closely related compound with similar chemical properties.
2,2-Dimethyl-4,7-dihydro-1,3-dioxepin: Another dioxepine derivative with different substituents on the ring.
4,7-Dihydro-2-phenyl-1,3-dioxepin: A phenyl-substituted dioxepine with distinct chemical behavior.
Uniqueness
2-Methyl-4,7-dihydro-2H-1,3-dioxepine-2-carboxylic acid is unique due to its carboxylic acid functional group, which imparts different reactivity and potential applications compared to other dioxepine derivatives. This functional group allows for further chemical modifications and enhances its utility in various research and industrial applications.
Propiedades
Número CAS |
725678-34-2 |
|---|---|
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
2-methyl-4,7-dihydro-1,3-dioxepine-2-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-7(6(8)9)10-4-2-3-5-11-7/h2-3H,4-5H2,1H3,(H,8,9) |
Clave InChI |
ULOUOSGMSSOAJL-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC=CCO1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


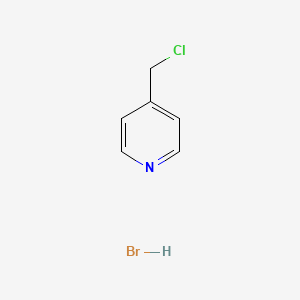
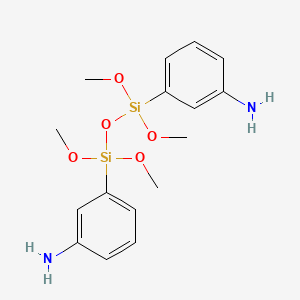
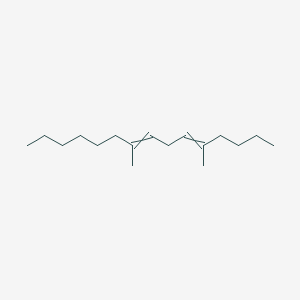
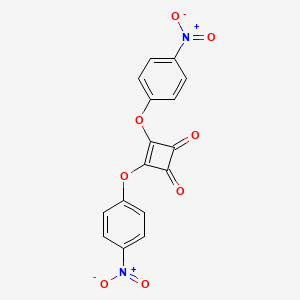
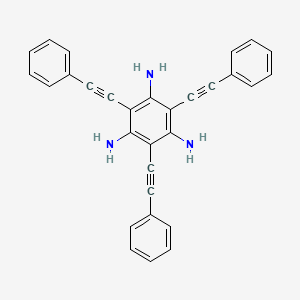
![Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12524030.png)
![2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one](/img/structure/B12524036.png)
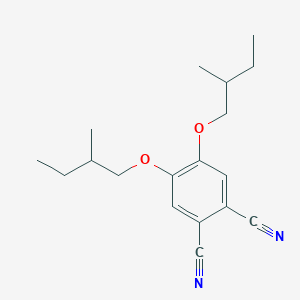
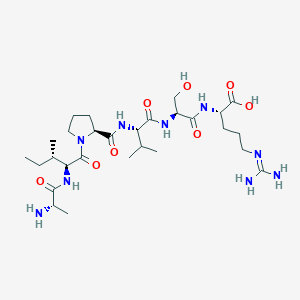
![Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane](/img/structure/B12524049.png)
